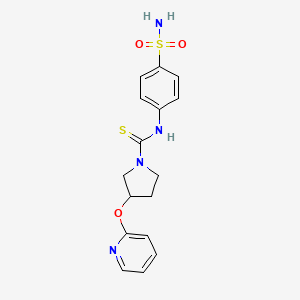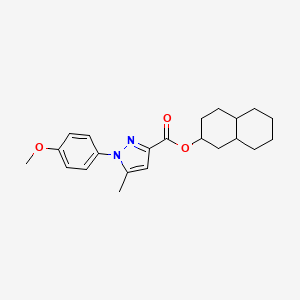
3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide, also known as SPP, is a novel compound that has gained significant attention in the field of medicinal chemistry. SPP is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.
Mécanisme D'action
3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide binds to the active site of CAIX and inhibits its catalytic activity. CAIX is responsible for the conversion of carbon dioxide to bicarbonate and protons, which leads to the acidification of the extracellular microenvironment. Inhibition of CAIX by this compound leads to a decrease in extracellular acidity, which in turn reduces the invasiveness and metastatic potential of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo. It has also been shown to reduce the invasiveness and metastatic potential of cancer cells by decreasing extracellular acidity. This compound has minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide is a potent and selective inhibitor of CAIX, making it a valuable tool for studying the role of CAIX in cancer biology. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. The synthesis of this compound is also a multi-step process that can be time-consuming and expensive.
Orientations Futures
Future research on 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide could focus on improving its solubility and bioavailability, as well as developing more efficient synthesis methods. This compound could also be investigated for its potential as a radiotracer for imaging CAIX expression in vivo. In addition, this compound could be tested in combination with other anticancer agents to determine its efficacy in treating various types of cancer.
Méthodes De Synthèse
The synthesis of 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide is a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with pyrrolidine-1-carbothioamide in the presence of triethylamine. The resulting intermediate is then reacted with 2-chloropyridine to obtain the final product, this compound. The purity and yield of this compound can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit CAIX, which is overexpressed in many types of cancer cells, including renal cell carcinoma, breast cancer, and glioblastoma. Inhibition of CAIX leads to a decrease in extracellular acidity, which in turn reduces the invasiveness and metastatic potential of cancer cells. This compound has also been investigated for its potential as a radiotracer for imaging CAIX expression in vivo.
Propriétés
IUPAC Name |
3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c17-25(21,22)14-6-4-12(5-7-14)19-16(24)20-10-8-13(11-20)23-15-3-1-2-9-18-15/h1-7,9,13H,8,10-11H2,(H,19,24)(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKMEYIPUDFGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[1-(6-benzylsulfanylpyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-3-amine](/img/structure/B7430222.png)
![N-[2-[(6-fluoropyrimidin-4-yl)amino]propyl]-1-phenylimidazole-4-carboxamide](/img/structure/B7430230.png)
![N-(4-acetamidophenyl)-2-[(1S,4S)-5-(3-methoxypropanoyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]acetamide](/img/structure/B7430240.png)

![Ethyl 1-[2-[(1-tert-butylpyrazole-3-carbonyl)amino]ethyl]imidazole-4-carboxylate](/img/structure/B7430252.png)
![N-(4-acetamidophenyl)-2-[(3,7-dimethyl-1-benzofuran-2-yl)methyl-methylamino]acetamide](/img/structure/B7430254.png)
![N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-chloro-N-ethylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B7430280.png)
![5-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1H-indazole](/img/structure/B7430281.png)

![tert-butyl N-methyl-N-[2-[5-(2-oxo-1,3-dihydrobenzimidazol-4-yl)-1,2,4-oxadiazol-3-yl]propyl]carbamate](/img/structure/B7430288.png)
![N-[4-(cyclopropanecarbonylamino)phenyl]-4-phenylpyridine-2-carboxamide](/img/structure/B7430302.png)
![ethyl N-[4-[(4-phenylpyridine-2-carbonyl)amino]phenyl]carbamate](/img/structure/B7430304.png)
![Methyl 2-chloro-5-[[1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]-3-fluorobenzoate](/img/structure/B7430308.png)
![3-(2-oxo-1,3-oxazolidin-3-yl)-N-[4-(2-phenylethylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7430313.png)
